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Compound of Interest

Compound Name: ML364

Cat. No.: B609155 Get Quote

These application notes provide detailed protocols for researchers, scientists, and drug

development professionals on the use of ML364, a selective inhibitor of Ubiquitin Specific

Peptidase 2 (USP2), in preclinical mouse models of cancer.

Mechanism of Action
ML364 is a potent and selective small molecule inhibitor of USP2, a deubiquitinating enzyme

that plays a critical role in cell cycle progression and apoptosis.[1][2] By inhibiting USP2,

ML364 prevents the removal of ubiquitin chains from target proteins, leading to their

degradation by the proteasome. One of the key substrates of USP2 is Cyclin D1, a crucial

regulator of the G1/S phase transition in the cell cycle.[2][3] Inhibition of USP2 by ML364
results in the degradation of Cyclin D1, leading to cell cycle arrest at the G1 phase and a

subsequent reduction in tumor cell proliferation.[1][2]

Furthermore, ML364 has been shown to induce apoptosis by downregulating the anti-apoptotic

protein survivin, thereby sensitizing cancer cells to TRAIL-mediated cell death.[4] The inhibition

of USP2 by ML364 also leads to an increase in mitochondrial reactive oxygen species (ROS)

and a decrease in intracellular ATP levels, further contributing to its anti-cancer effects.[1][5]

Signaling Pathway
The signaling pathway affected by ML364 primarily involves the regulation of protein stability by

USP2. The diagram below illustrates the mechanism of action of ML364.
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Caption: Mechanism of ML364 action on the USP2-Cyclin D1 axis.
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Experimental Protocols
The following are detailed protocols for in vivo studies using ML364 in mouse models.

Xenograft Mouse Model Protocol
This protocol is designed for evaluating the anti-tumor efficacy of ML364 in a subcutaneous

xenograft model.

1. Cell Culture and Implantation:

Culture human colorectal cancer (HCT116) or mantle cell lymphoma (Mino) cells in

appropriate media.

Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-

free media and Matrigel.

Inject 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of 6-8 week old

immunodeficient mice (e.g., NOD/SCID or nude mice).

2. Tumor Growth Monitoring and Treatment Initiation:

Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor

volume can be calculated using the formula: (Length x Width^2) / 2.

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and

control groups.

3. ML364 Administration:

Formulation: Prepare ML364 in a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween

80, and 45% saline.

Dosage and Route: Administer ML364 at a dose of 50 mg/kg via intraperitoneal (i.p.)

injection.

Frequency: Treat mice once daily for a specified duration, typically 14 to 21 days.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Control Group: Administer the vehicle solution to the control group following the same

schedule.

4. Efficacy Endpoints:

Tumor Volume: Continue to measure tumor volume throughout the study.

Body Weight: Monitor mouse body weight as an indicator of toxicity.

Survival: In some studies, treatment may continue until a pre-defined endpoint (e.g., tumor

volume reaches a certain size) to assess survival benefits.

Post-Mortem Analysis: At the end of the study, euthanize mice and excise tumors for weight

measurement, histopathological analysis, and biomarker analysis (e.g., Western blot for

Cyclin D1).

Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study with ML364.
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Caption: General workflow for in vivo ML364 studies in mice.

Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies of ML364.

Table 1: In Vivo Efficacy of ML364 in Xenograft Models
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Table 2: Pharmacodynamic Effects of ML364 in Tumors
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Considerations and Best Practices
Toxicity: While ML364 has shown anti-tumor activity, it is crucial to monitor for signs of

toxicity, including weight loss, changes in behavior, and signs of distress. Dose adjustments

or termination of the experiment may be necessary.

Pharmacokinetics: The provided formulation and route of administration are based on

published studies. Depending on the experimental goals, pharmacokinetic studies may be

warranted to determine the optimal dosing regimen.

Combination Therapies: ML364's mechanism of action makes it a potential candidate for

combination therapies. For instance, its ability to enhance TRAIL-mediated apoptosis

suggests potential synergy with TRAIL-receptor agonists.[4]
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Ethical Considerations: All animal experiments must be conducted in accordance with

institutional guidelines and regulations for the ethical care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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